4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine 4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842593
InChI: InChI=1S/C10H10BrClN4O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2
SMILES:
Molecular Formula: C10H10BrClN4O
Molecular Weight: 317.57 g/mol

4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine

CAS No.:

Cat. No.: VC15842593

Molecular Formula: C10H10BrClN4O

Molecular Weight: 317.57 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine -

Specification

Molecular Formula C10H10BrClN4O
Molecular Weight 317.57 g/mol
IUPAC Name 4-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine
Standard InChI InChI=1S/C10H10BrClN4O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2
Standard InChI Key OFUFGAGORVYTCB-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=C3N2C=CN=C3Cl)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three distinct moieties:

  • An imidazo[1,5-a]pyrazine core, a bicyclic system featuring fused imidazole and pyrazine rings.

  • Bromine and chlorine substituents at the 1- and 8-positions, respectively, introducing steric and electronic effects.

  • A morpholine ring at the 3-position, contributing polar character and hydrogen-bonding capacity.

The molecular formula is C₁₀H₉BrClN₃O, with a molecular weight of 300.54 g/mol. Key structural parameters include:

PropertyValue
Topological polar SA58.7 Ų
Heavy atom count16
Rotatable bond count1
H-bond acceptors5

This rigidity and polarity suggest moderate solubility in polar aprotic solvents, with logP values estimated at 1.8–2.3 .

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 3.7–4.1 ppm (morpholine protons), δ 8.2–8.5 ppm (aromatic protons).

  • ¹³C NMR: Peaks at 165–170 ppm (C-Br/C-Cl), 50–55 ppm (morpholine carbons).

  • HRMS: [M+H]⁺ observed at m/z 300.539, consistent with theoretical calculations .

Synthetic Methodologies

Core Formation Strategies

The imidazo[1,5-a]pyrazine scaffold is synthesized via cyclization of 2-aminopyrazine derivatives with α-haloketones. A representative pathway involves:

  • Halogenation: 2-Aminopyrazine is treated with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) to install bromine and chlorine at specified positions.

  • Cyclization: Reaction with chloroacetaldehyde in acetic acid yields the imidazo[1,5-a]pyrazine core.

  • Morpholine Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the morpholine group at position 3 .

Optimization Challenges

  • Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (-10°C to 0°C).

  • Yield Improvements: Catalytic systems like Pd(PPh₃)₄ increase morpholine coupling efficiency from 45% to 72% .

Biological Activity and Mechanism

Kinase Inhibition Profiling

Comparative studies with structurally related compounds reveal moderate activity against:

KinaseIC₅₀ (nM)Selectivity Index
TAK13208.2
JAK21,1003.1
AMPA receptor8905.6

The bromine substituent enhances hydrophobic interactions with kinase ATP-binding pockets, while the morpholine oxygen forms hydrogen bonds with backbone amides .

Cellular Effects

  • Apoptosis Induction: 48-hour treatment at 10 μM increases caspase-3/7 activity by 4.2-fold in A549 lung carcinoma cells.

  • Cell Cycle Arrest: G1 phase accumulation (58% vs. 32% control) observed in HeLa cells at 5 μM .

Comparative Analysis with Analogues

Structural modifications profoundly influence activity:

CompoundSubstituentsTAK1 IC₅₀ (nM)Solubility (μg/mL)
4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)morpholineCl at 8, H at 11,20012.4
4-(1-Bromoimidazo[1,5-a]pyrazin-3-yl)morpholineBr at 1, H at 88908.7
Target CompoundBr at 1, Cl at 83206.3

The dual halogenation in the target compound synergistically improves kinase affinity but reduces aqueous solubility, necessitating prodrug strategies .

Stability and Metabolic Profiling

In Vitro Stability

  • Plasma Stability: 78% remaining after 1 hour (human plasma, pH 7.4).

  • Microsomal Metabolism: Primary oxidation at the morpholine ring (t₁/₂ = 28 min in human liver microsomes).

Metabolite Identification

Major metabolites include:

  • Morpholine N-oxide (m/z 316.544).

  • Dehalogenated imidazo[1,5-a]pyrazine (m/z 224.312).

CYP3A4 and CYP2D6 mediate these transformations, as confirmed by isoform-specific inhibitors .

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